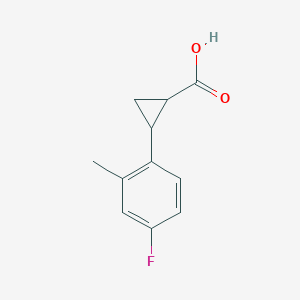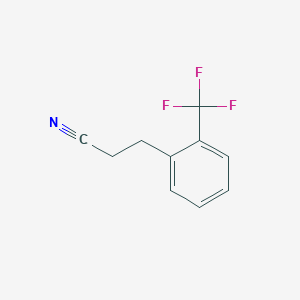
(2-(Trifluoromethyl)phenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Trifluoromethyl)phenyl)propanenitrile: is an organic compound with the molecular formula C10H8F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of trifluoromethyl ketones with appropriate reagents to form the desired compound .
Industrial Production Methods: Industrial production of (2-(Trifluoromethyl)phenyl)propanenitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (2-(Trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-(Trifluoromethyl)phenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the resulting compounds .
Biology and Medicine: The compound is explored for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its derivatives are studied for their ability to interact with specific biological targets and pathways .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes .
Mecanismo De Acción
The mechanism of action of (2-(Trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Trifluoromethylbenzene: Similar in structure but lacks the nitrile group.
Trifluoromethylphenylacetonitrile: Contains an acetonitrile group instead of a propanenitrile group.
Trifluoromethylphenylpropanamide: Contains an amide group instead of a nitrile group.
Uniqueness: (2-(Trifluoromethyl)phenyl)propanenitrile is unique due to the combination of the trifluoromethyl group and the propanenitrile group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8F3N |
|---|---|
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
3-[2-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6H,3,5H2 |
Clave InChI |
YTIDZRYAYMGUPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Aminooxy)methyl]-4-bromobenzonitrile](/img/structure/B13608075.png)


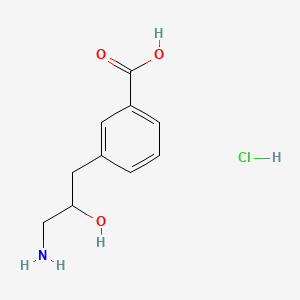
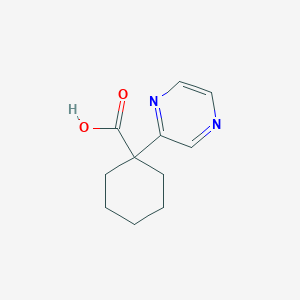
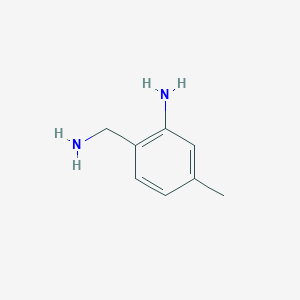
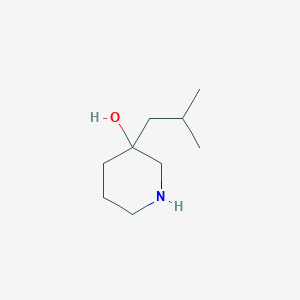
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride](/img/structure/B13608106.png)

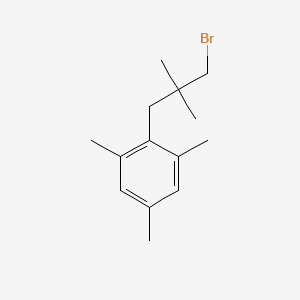
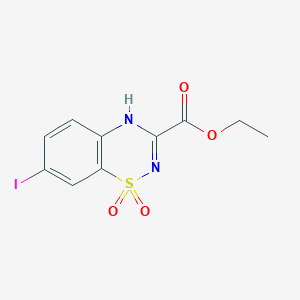
![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)
